molecular formula C14H15N3O2 B2806088 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone CAS No. 2034379-81-0

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone

Cat. No.: B2806088
CAS No.: 2034379-81-0
M. Wt: 257.293
InChI Key: RZPLDOOSOFYYFZ-UHFFFAOYSA-N
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Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Research has shown that pyrazole derivatives, including compounds with furan moieties, exhibit moderate to potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. These compounds have been synthesized using various methods, including microwave-assisted synthesis, and have been evaluated for their biological activities. The antimicrobial efficacy of these compounds is further supported by molecular docking studies, suggesting their potential as molecular templates for antiinflammatory and antimicrobial activities (P. Ravula et al., 2016).

Antioxidant Activities

Derivatives of pyrazole have been investigated for their antioxidant activities using various assays, such as the DPPH radical scavenging activity test. These studies indicate that pyrazole derivatives can exhibit moderate antioxidant properties, which is significant for the development of therapeutic agents aimed at combating oxidative stress-related diseases (Golea Lynda, 2021).

Anti-inflammatory and Analgesic Activities

Some studies focus on synthesizing novel pyrazoline derivatives with potential anti-inflammatory and analgesic properties. These derivatives have been synthesized through both conventional and microwave irradiation methods, showing significant in vivo antiinflammatory activity. This suggests that the structural framework of pyrazole derivatives could be beneficial for developing new anti-inflammatory drugs (P. Ravula et al., 2016).

Anticancer Applications

Pyrazole derivatives have also been studied for their potential anticancer properties. Molecular docking studies and evaluations against cancer cell lines reveal that certain compounds exhibit promising anticancer activities. This research underscores the potential of these compounds in oncology, particularly as inhibitors of tubulin polymerization, a crucial process in cancer cell replication (Kanubhai D. Katariya et al., 2021).

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(13-2-1-7-19-13)16-5-6-17-11(9-16)8-12(15-17)10-3-4-10/h1-2,7-8,10H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPLDOOSOFYYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.